Benzamide, N-(1-piperidinylmethyl)- is a chemical compound characterized by its unique structure and biological properties. It is classified as a benzamide derivative, which combines a benzene ring with an amide functional group. The molecular formula of this compound is , and it has a molecular weight of approximately 294.39 g/mol . This compound has garnered interest in various fields of research due to its potential therapeutic applications.
Benzamide, N-(1-piperidinylmethyl)- can be sourced from chemical suppliers and research laboratories. It falls under the category of benzamides, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties . The compound is also classified as an amine, specifically a secondary amine due to the presence of the piperidine moiety.
The synthesis of Benzamide, N-(1-piperidinylmethyl)- can be achieved through several methods, typically involving the reaction of piperidine derivatives with benzoyl chloride or benzoic acid derivatives. A common synthetic route involves:
Advanced synthetic techniques such as microwave-assisted synthesis or solvent-free conditions may also be employed to enhance yield and reduce reaction times .
The molecular structure of Benzamide, N-(1-piperidinylmethyl)- consists of a benzene ring bonded to an amide group, which in turn is connected to a piperidine ring. The structural representation can be described as follows:
This structure indicates that the compound has significant steric and electronic properties due to its bulky piperidine group attached to the benzamide backbone .
Benzamide, N-(1-piperidinylmethyl)- can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties .
The mechanism of action for Benzamide, N-(1-piperidinylmethyl)- primarily involves its interaction with specific biological targets. Research indicates that this compound may influence cellular pathways by:
These mechanisms highlight its potential as a therapeutic agent in oncology.
Benzamide, N-(1-piperidinylmethyl)- exhibits several notable physical and chemical properties:
Additionally, spectral data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm its structure and purity during synthesis .
Benzamide, N-(1-piperidinylmethyl)- has several applications in scientific research:
Benzamide, N-(1-piperidinylmethyl)- demonstrates significant activity in modulating the hypoxia-inducible factor 1 pathway, a critical regulator of cellular adaptation to hypoxia. Under hypoxic conditions, hypoxia-inducible factor 1α escapes proteasomal degradation, dimerizes with hypoxia-inducible factor 1β, and translocates to the nucleus. There, it activates transcription of genes governing angiogenesis, glucose metabolism, and cell survival. This compound disrupts hypoxia-inducible factor 1α stability by interfering with the Heat Shock Protein 90–Akt signaling axis, which normally stabilizes hypoxia-inducible factor 1α by preventing its ubiquitination. Consequently, hypoxia-inducible factor 1α undergoes degradation even under low-oxygen conditions [9].
The degradation of hypoxia-inducible factor 1α suppresses downstream targets like Vascular Endothelial Growth Factor and Erythropoietin, crucial for tumor angiogenesis and survival. Crucially, Benzamide, N-(1-piperidinylmethyl)- upregulates cleaved caspase-3, an executioner protease in apoptosis. In colorectal carcinoma (HCT-116) and breast cancer (MDA-MB435) models, this caspase activation correlates with cytochrome c release from mitochondria, confirming intrinsic apoptotic pathway engagement. This mechanism is distinct from DNA-damage-induced apoptosis, as it occurs independently of p53 tumor suppressor status [10].
The compound intersects with oxygen-sensing pathways by indirectly influencing prolyl hydroxylase domain enzymes and Factor Inhibiting Hypoxia-inducible factor 1 activity. By promoting hypoxia-inducible factor 1α degradation, it prevents hypoxia-inducible factor 1 from binding to Hypoxia Response Elements in target gene promoters. This disrupts transcriptional activation of over 100 genes involved in glycolysis (e.g., Glucose Transporter 1), pH regulation (Carbonic Anhydrase IX), and invasion (c-Met). Notably, it also suppresses the interaction between hypoxia-inducible factor 1α and transcriptional coactivators like p300/CREB-binding protein, further blunting hypoxic gene expression [6] [9].
Table 1: Hypoxia-Inducible Factor 1 Pathway Targets Modulated by Benzamide, N-(1-piperidinylmethyl)-
Target Gene | Function | Regulation by Compound | Biological Consequence |
---|---|---|---|
Vascular Endothelial Growth Factor | Angiogenesis | Downregulated | Impaired tumor neovascularization |
Erythropoietin | Erythropoiesis | Downregulated | Reduced tumor cell survival |
Glucose Transporter 1 | Glucose uptake | Downregulated | Impaired glycolytic metabolism |
Carbonic Anhydrase IX | pH regulation | Downregulated | Disrupted intracellular pH homeostasis |
Cleaved Caspase-3 | Apoptosis execution | Upregulated | Tumor cell apoptosis |
Structurally analogous benzamide derivatives act as potent and selective 5-Hydroxytryptamine 4 receptor agonists. These receptors are G-protein coupled receptors (Gs-linked) predominantly expressed in gastrointestinal smooth muscle and enteric neurons. Agonism triggers adenylate cyclase activation, increasing cyclic adenosine monophosphate levels. This cascade ultimately reduces the activation threshold of voltage-gated calcium channels, enhancing smooth muscle contractility and accelerating neurotransmitter release (e.g., acetylcholine) at synaptic junctions within the enteric nervous system [4].
Benzamide derivatives like Mosapride share the core benzamide scaffold linked to a piperidinyl moiety, essential for 5-Hydroxytryptamine 4 binding affinity. N-(1-piperidinylmethyl) substitution enhances receptor specificity compared to earlier non-selective agents like Metoclopramide. While Prucalopride exhibits higher intrinsic activity (full agonist), Benzamide, N-(1-piperidinylmethyl)- demonstrates comparable efficacy to Mosapride in enhancing gastric emptying and colonic propulsive motility in preclinical models. Its efficacy stems from facilitating cholinergic neurotransmission rather than direct smooth muscle stimulation [4] [5].
Giant Migrating Contractions are high-amplitude, propagating contractions crucial for mass movement in the colon. 5-Hydroxytryptamine 4 agonism enhances Giant Migrating Contractions frequency and amplitude by stimulating ascending excitatory neural pathways in the myenteric plexus. Benzamide, N-(1-piperidinylmethyl)- facilitates this by increasing acetylcholine release from excitatory motor neurons and potentially inhibiting inhibitory nitrergic neurotransmission. This coordinated effect accelerates colonic transit and promotes defecation, positioning it as a candidate for disorders like chronic constipation with impaired Giant Migrating Contractions [4].
Benzamide-4-sulfonamide analogs structurally related to Benzamide, N-(1-piperidinylmethyl)- exhibit potent inhibition of specific human Carbonic Anhydrase isoforms. These analogs bind the catalytic zinc ion in the enzyme's active site via the sulfonamide group (Zinc-Binding Group), while the benzamide tail engages in hydrophobic interactions and hydrogen bonding with isoform-specific residues surrounding the active site cavity. This differential interaction underpins their selectivity profile [4] [8].
Inhibition constants reveal marked selectivity:
Table 2: Carbonic Anhydrase Isoform Inhibition by Benzamide Analogs
Carbonic Anhydrase Isoform | Primary Tissue Localization | Inhibition Constant (Ki) Range (nM) | Pathological Relevance |
---|---|---|---|
Human Carbonic Anhydrase II | Cytosol (ubiquitous, high in eye, kidney, CNS) | 3.3 – 7.0 | Glaucoma (aqueous humor dynamics) |
Human Carbonic Anhydrase VII | Cytosol (CNS neurons) | 0.4 – 6.2 | Neuropathic pain, epilepsy |
Human Carbonic Anhydrase IX | Transmembrane (Hypoxic tumors) | 8.0 – 26.0 | Tumor hypoxia, acidosis, metastasis |
Human Carbonic Anhydrase I | Cytosol (erythrocytes) | 5.3 – 334 | Limited clinical significance |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7